molecular formula C24H15BrN6O3S B11697004 (4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11697004
M. Wt: 547.4 g/mol
InChI Key: DQYHYTWSRMJIHA-UHFFFAOYSA-N
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Description

(4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl, nitrophenyl, phenylthiazolyl, and dihydropyrazolone moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazone intermediate, which is then subjected to cyclization and functional group modifications to yield the final product. Common reagents used in these reactions include hydrazine derivatives, bromophenyl compounds, nitrophenyl compounds, and thiazole derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitro-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

(4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Triazolo ring compounds: Compounds with similar heterocyclic structures.

Uniqueness

What sets (4E)-4-[2-(2-BROMOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H15BrN6O3S

Molecular Weight

547.4 g/mol

IUPAC Name

4-[(2-bromophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C24H15BrN6O3S/c25-18-8-4-5-9-19(18)27-28-22-21(16-10-12-17(13-11-16)31(33)34)29-30(23(22)32)24-26-20(14-35-24)15-6-2-1-3-7-15/h1-14,29H

InChI Key

DQYHYTWSRMJIHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=C(C=C4)[N+](=O)[O-])N=NC5=CC=CC=C5Br

Origin of Product

United States

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